2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Description
The compound 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a polycyclic heterocycle combining chromene (benzopyran), naphthyridine, and dione moieties. Its structure features a fused chromeno-naphthyridine core with a pyridinylmethyl substituent at position 2 and two ketone groups (dione). The chromene moiety may enhance binding affinity to biological targets, while the pyridinylmethyl group could influence solubility and metabolic stability.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3/c25-19-14-5-1-2-6-18(14)27-20-16(19)10-15-17(23-20)7-9-24(21(15)26)12-13-4-3-8-22-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJIMWWURRPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136067 | |
| Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-56-4 | |
| Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves multi-step reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This process involves cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various alkyl amines. Reaction conditions often involve microwave irradiation, which can accelerate the reaction and improve yields .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
4'-Aminoisoflavone is a synthetic derivative of isoflavones, a group of natural products present in plants and dietary components like soybeans . Research indicates that aminoisoflavones have various biological activities, leading to a range of potential applications .
Scientific Research Applications
Modulation of Amyloid-β (Aβ) Aggregation:
- Background: Metal ion homeostasis and amyloid-β (Aβ) aggregation in the brain are implicated in Alzheimer's disease (AD) pathogenesis . Flavonoids can modulate both metal-free and metal-induced Aβ aggregation .
- Study Design: Researchers designed and synthesized aminoisoflavones to understand the structure-interaction-reactivity relationship within the flavonoid family for metal-free and metal-associated Aβ .
- Results: The study demonstrated that deconstructing naturally occurring flavonoids and selectively including a few functional groups can effectively target metal ions, Aβ, and metal–Aβ, influencing their reactivity, such as modulation of Aβ aggregation . Aminoisoflavones can also transform preformed metal-free or metal-associated Aβ .
Anticancer Activity:
- Background: Certain amino- and nitroflavones show antitumor activity .
- Study: A systematic study of nitration of soybeans isoflavones was conducted to produce nitrated products, which were then used to synthesize specific aminoisoflavones .
- Results: The synthesized nitro- and aminoisoflavones were tested for their effects on the in vitro proliferation of endothelial cells . Soy isoflavones, including genistein, have demonstrated a protective effect against postmenopausal breast cancer . Genistein can enhance the cytotoxic effect of adriamycin against human breast cancer cells by increasing necrotic-like cell death and inactivating HER2 and Akt .
Other Potential Applications:
- Inhibitory Activity: Synthetic aminoisoflavone derivatives have shown inhibitory activity against various isoforms of human carbonic anhydrase (hCAI and hCAII), a metalloenzyme sometimes linked to AD .
- Bone Health: Soy isoflavones can moderately attenuate bone resorption in women with low estrogen levels . They also have beneficial effects on bone mineral density in the femur neck, lumbar spine, and hip .
- Colorectal Cancer: Higher intake of foods rich in isoflavones might decrease colorectal cancer incidence, especially among postmenopausal women . Soy isoflavone consumption may reduce the risk of developing colorectal cancer .
Mechanism of Action
The mechanism of action of 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural Comparison of Naphthyridine Derivatives
| Compound Name | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| 2-(3-Pyridinylmethyl)-1H-chromeno[...]-dione | Chromeno[2,3-b][1,6]naphthyridine | Pyridinylmethyl, dione | Hypothetical kinase/PDE inhibition |
| Benzo[h][1,6]naphthyridine derivatives | Benzo-fused [1,6]naphthyridine | Fluorinated alkyl/aryl groups | Expected antimicrobial/anticancer |
| Thieno[2,3-b][1,6]naphthyridines | Thieno-fused [1,6]naphthyridine | Sulfur-containing heterocycle | Phosphodiesterase inhibition |
| 1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro[...] | Pyrrolo-fused [1,6]naphthyridine | Cyclohexyl, tosyl, tetrahydro | Synthetic intermediate for drug discovery |
Key Observations :
- Chromeno vs.
- Substituent Effects : The pyridinylmethyl group may enhance blood-brain barrier penetration relative to fluorinated or alkylated derivatives in benzo[h]naphthyridines .
Key Observations :
- The target compound likely requires multi-step synthesis involving chromene-naphthyridine fusion, whereas thieno derivatives are synthesized via one-pot methods .
- Pyrrolo-fused analogs (e.g., 1-cyclohexyl-7-tosyl derivatives) involve complex catalytic hydrogenation and deprotection steps, suggesting higher synthetic demands .
Biological Activity
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex heterocyclic compound that combines elements of pyridine, chromene, and naphthyridine structures. Its unique structural characteristics suggest potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a fused chromene and naphthyridine structure with a pyridinylmethyl substituent. The synthesis typically involves multi-step reactions, such as the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This method allows for the formation of various derivatives that can be evaluated for biological activity.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Anticancer Activity : Naphthyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related naphthyridine compounds indicated IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- Antimicrobial Activity : Compounds containing the naphthyridine moiety have demonstrated antimicrobial properties. In vitro studies have reported effectiveness against multiple strains of bacteria and fungi .
- Neurological Effects : Certain derivatives have been investigated for their potential effects on the central nervous system, indicating possible applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of chromeno-naphthyridines:
- Anticancer Studies : Aaptamine, a naphthyridine alkaloid, exhibited potent anticancer effects in vivo and in vitro by inducing apoptosis in cancer cells through mechanisms independent of p53 pathways. This highlights the potential of similar compounds to influence cancer treatment strategies .
- Antimicrobial Efficacy : Research on naturally derived naphthyridines has shown promising results against infectious agents. For instance, specific derivatives displayed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis .
Comparative Analysis
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Q. Advanced
- In vitro plaque reduction assays : HSV-1-infected Vero cells are treated with the compound (0.1–100 µM), and viral plaques are quantified vs. controls .
- Enzyme inhibition studies : Testing inhibition of viral thymidine kinase or DNA polymerase via fluorometric assays.
- Cytotoxicity profiling : MTT assays on human fibroblast cells to determine selectivity indices (IC₅₀/CC₅₀) .
How to resolve discrepancies in biological activity data across analogs?
Advanced
Contradictions may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and DSC (melting point consistency) .
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., acyclovir for HSV-1) .
- Substituent electronic effects : Use computational tools (DFT, molecular docking) to correlate electron density at key positions (e.g., naphthyridine N-atoms) with activity trends .
What are the challenges in synthesizing polycyclic systems, and how are they addressed?
Advanced
Key challenges include:
- Regioselectivity : Competing cyclization pathways (e.g., 1,6- vs. 1,8-naphthyridine formation). Use directing groups (e.g., -NH₂) or steric hindrance to control outcomes .
- Purification difficulties : Employ preparative TLC or size-exclusion chromatography for high-molecular-weight byproducts .
- Low solubility : Introduce solubilizing groups (e.g., polyethylene glycol chains) during late-stage functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
